3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione

Ketanserin synthesis Quinazolinedione intermediate Synthetic yield

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione (CAS 5081-87-8) is a quinazolinedione derivative characterized by a 2-chloroethyl substituent at the N3 position. It is synthesized via a one-pot reaction of ethyl-2-aminobenzoate with ethyl chloroformate and ethanolamine.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 5081-87-8
Cat. No. B187992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione
CAS5081-87-8
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCl
InChIInChI=1S/C10H9ClN2O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4H,5-6H2,(H,12,15)
InChIKeyHWFSVCPXNLEACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione (CAS 5081-87-8): A High-Purity Quinazolinedione Intermediate for Ketanserin Synthesis


3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione (CAS 5081-87-8) is a quinazolinedione derivative characterized by a 2-chloroethyl substituent at the N3 position . It is synthesized via a one-pot reaction of ethyl-2-aminobenzoate with ethyl chloroformate and ethanolamine [1]. The compound serves as a critical building block in the synthesis of ketanserin, a 5-HT2A receptor antagonist [1] .

Essential building block for ketanserin synthesis
N3-chloroethyl group enables key alkylation step

Why Generic Substitution of Quinazoline-2,4-diones Fails for Ketanserin Production and Beyond


The 2-chloroethyl group on the N3 position of this specific quinazolinedione is chemically essential for the alkylation step that forms the piperidine-linked ketanserin core [1]. Other 3-substituted quinazoline-2,4-diones (e.g., 3-methyl, 3-ethyl, 3-phenyl) lack the reactive chloroethyl handle and cannot participate in this nucleophilic substitution, leading to different or no reaction products. Therefore, generic substitution with a structurally similar analog will not yield ketanserin or its derivatives [1].

!
3-Methyl, 3-ethyl, or 3-phenyl analogs lack the reactive chloroethyl handle; may not support the required nucleophilic substitution for ketanserin.
!
Structurally similar quinazoline-2,4-diones may lead to different reaction outcomes or no product; direct substitution is unlikely to transfer.

Quantitative Differentiation of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione Against Closest Analogs


Superior Yield in Ketanserin Free Base Synthesis Compared to Alternative Intermediate

In a direct head-to-head comparison within the same study, 3-(2-chloroethyl)-2,4-(1H,3H)-quinazolinedione (2) was reacted with 4-(parafluorobenzoyl)piperidine (3) to afford the free base of ketanserin in 87% yield [1]. Under comparable conditions, the alternative intermediate dihydro-5H-oxazole(2,3-b)quinazolin-5-one (1) produced only a 72% yield of ketanserin hydrochloride salt (5.HCl) [1]. This demonstrates a clear yield advantage for the target compound in a key synthetic step.

Synthetic yield
Reported
87% yield (free base) vs. 72% (HCl salt)
Supports higher efficiency intermediate selection in tested set
Reflux in ethyl methyl ketone, Na₂CO₃; head-to-head comparison
Ketanserin synthesis Quinazolinedione intermediate Synthetic yield

Higher Commercial Purity Grade (99%) Reduces Impurity-Related Risks in Sensitive Syntheses

Commercially available 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is offered by Sigma-Aldrich with an assay purity of 99% . In contrast, many other 3-substituted quinazoline-2,4-dione analogs are commonly available at a lower purity specification of 97%, as exemplified by the Maybridge catalog listing for a related compound (Product P00107) [1]. This 2% absolute purity difference can be critical in multi-step syntheses where impurities accumulate.

Purity (assay)
Specification review
99% (commercial grade)
May reduce impurity-related risk in multi-step syntheses
Typical analogs listed at 97%; supplier assay
Purity specification Analytical chemistry Pharmaceutical intermediate

Distinct Melting Point (195-197°C) Enables Reliable Identity Confirmation and Purity Assessment

The melting point of 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione is 195-197°C [1]. This value is distinctly lower than that of the 3-methyl analog (3-methylquinazoline-2,4-dione, mp 242-244°C) [2] and similar to, yet distinguishable from, the 3-ethyl analog (3-ethylquinazoline-2,4-dione, mp 198°C) . This specific thermal property serves as a simple, low-cost identity check.

Melting point
Literature
195–197 °C
Enables rapid identity verification upon receipt
47–49 °C lower than 3-methyl analog; narrow range
Melting point Quality control Compound identification

Water Solubility Facilitates Aqueous Workup and Greener Synthesis Routes

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is reported to be soluble in water [1]. This property contrasts with many other quinazoline-2,4-dione derivatives, which often have limited aqueous solubility and require organic solvents for dissolution and workup . While quantitative solubility data are lacking, the qualitative difference has practical implications for synthetic chemistry workflows.

Water solubility
Data to verify
Qualitative soluble
May simplify aqueous workup; class-level inference
Quantitative solubility data not available
Solubility Green chemistry Synthetic workup

Favorable LogP (1.4) Suggests Balanced Hydrophilicity/Lipophilicity for Downstream Modifications

The calculated partition coefficient (LogP) of 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione is 1.4 at pH 7 [1]. This value is one unit lower than the LogP of 3-phenylquinazoline-2,4-dione, which is 2.4 . The lower LogP indicates a more balanced hydrophilic-lipophilic profile, which can be advantageous for aqueous handling and further functionalization.

Lipophilicity
Calculated
LogP = 1.4 (pH 7)
Balanced hydrophilicity for downstream functionalization
1 unit lower than 3-phenyl analog; computational
LogP Lipophilicity Drug design

Validated Application Scenarios for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione Based on Quantitative Evidence


Ketanserin API Manufacturing

This compound is the preferred intermediate for industrial-scale synthesis of ketanserin active pharmaceutical ingredient (API) due to its documented 87% yield in the key coupling step with 4-(parafluorobenzoyl)piperidine [1]. The high yield directly translates to lower cost of goods and reduced waste, as confirmed by head-to-head comparison with alternative intermediates [1].

Medicinal Chemistry and 5-HT2A Receptor Antagonist Development

Researchers synthesizing novel 5-HT2A receptor antagonists or ketanserin analogs should procure the 99% purity grade of this compound. The high purity minimizes side reactions and simplifies purification, while the water solubility [2] and balanced LogP [3] facilitate a wider range of reaction conditions and workup procedures.

Quality Control and Reference Standard Preparation

The distinct melting point (195-197°C) [2] makes this compound suitable for use as a reference standard in analytical chemistry. Its high commercial purity (99%) ensures reliable calibration curves and method validation for HPLC, GC, or other quantitative assays in pharmaceutical quality control laboratories.

Green Chemistry and Aqueous Synthesis Development

For projects focused on developing greener synthetic routes, the water solubility of this compound [2] is a key advantage. It enables reactions and workups in aqueous media, reducing reliance on volatile organic solvents and aligning with the 12 Principles of Green Chemistry. This property, combined with its moderate LogP [3], makes it a candidate for aqueous-phase modifications.

Application
Selection Property
Validation Focus
Ketanserin synthesis intermediate
Reported coupling yield profile
Yield consistency in key alkylation step
Medicinal chemistry building block
High purity grade & balanced LogP
Impurity control; aqueous-phase reaction compatibility
Analytical reference standard
Distinct thermal profile
Identity confirmation via melting point
Aqueous-compatible synthesis development
Water solubility
Workup simplification; solvent reduction evaluation

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